1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
CAS No.: 1630906-91-0
Cat. No.: VC2889405
Molecular Formula: C5H8ClF2N
Molecular Weight: 155.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630906-91-0 |
|---|---|
| Molecular Formula | C5H8ClF2N |
| Molecular Weight | 155.57 g/mol |
| IUPAC Name | 2,2-difluoro-5-azaspiro[2.3]hexane;hydrochloride |
| Standard InChI | InChI=1S/C5H7F2N.ClH/c6-5(7)1-4(5)2-8-3-4;/h8H,1-3H2;1H |
| Standard InChI Key | LMRKLQUKVUWQLV-UHFFFAOYSA-N |
| SMILES | C1C2(C1(F)F)CNC2.Cl |
| Canonical SMILES | C1C2(C1(F)F)CNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride belongs to the azaspiro[2.3]hexane family, featuring a unique structural arrangement that combines an azetidine ring with a cyclopropane component. The compound incorporates two geminal fluorine atoms at the 1-position, creating a distinctive chemical entity with modified electronic properties compared to its non-fluorinated counterparts.
The basic chemical identity parameters for this compound are well-established. It has a molecular formula of C5H8ClF2N with a corresponding molecular weight of 155.57 g/mol . The structure contains a four-membered azetidine ring fused with a three-membered cyclopropane ring, forming the azaspiro[2.3]hexane core scaffold. The presence of two fluorine atoms at the 1-position creates the difluoro modification, while the nitrogen atom exists as the hydrochloride salt.
This compound is cataloged with the CAS registry number 1630906-91-0 and has been assigned the MDL number MFCD27987105 in chemical databases . These identifiers are essential for accurate tracking and referencing in scientific literature and chemical databases.
Key Structural Features
The key structural elements that define 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride include:
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An azaspiro[2.3]hexane core scaffold consisting of a four-membered azetidine ring fused with a cyclopropane ring
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Two geminal fluorine atoms at the 1-position
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A protonated nitrogen atom with an associated chloride counterion
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A strained ring system that influences reactivity and spatial arrangement
This structural arrangement contributes to the compound's potential utility as a bioisostere for common pharmaceutical motifs like piperidine and cyclohexane rings, which are prevalent structural elements in many therapeutic compounds .
The incorporation of geminal difluoro substitution imparts significant alterations to the compound's chemical behavior compared to non-fluorinated analogs. Research on similar azaspiro compounds has demonstrated that geminal difluorination decreases basicity significantly (ΔpKa = 3.0) while having minimal impact on lipophilicity (ΔLogP = 0.03 to 0.04) . This modified balance of physicochemical properties makes the compound particularly interesting for pharmaceutical applications where controlled basicity and lipophilicity are crucial for optimizing drug-like properties.
Synthesis and Preparation Methods
General Synthetic Approaches
The preparation of azaspiro[2.3]hexane scaffolds typically involves cyclopropanation reactions as a key step. For the synthesis of difluorinated analogs, specialized fluorinating reagents or building blocks are generally required.
Based on reports for similar structures, the following general synthetic pathways can be considered:
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Cyclopropanation of appropriate nitrogen-containing precursors using reagents like ethyl diazoacetate in conjunction with metal catalysts such as Cu(acac)2
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Use of Petasis reagents for specific transformations within the synthetic sequence
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Incorporation of the geminal difluoro moiety potentially using reagents like TMSCF3/NaI
Structural Significance and Pharmacological Relevance
The structural features of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride confer significant properties that make it valuable in pharmaceutical research and development contexts. The compound represents an important class of molecules with potential applications as bioisosteres for commonly employed medicinal chemistry scaffolds.
Isosteric Properties
Research on azaspiro[2.3]hexane scaffolds has demonstrated their utility as bioisosteres for piperidine and cyclohexane rings, which are prevalent structural motifs in pharmaceutical compounds. Exit vector plot analysis has specifically shown that 4-azaspiro[2.3]hexane scaffolds (closely related to the 5-azaspiro variant) can effectively function as isosteric replacements for trans-1,4- and trans-1,3-disubstituted cyclohexanes and piperidines .
This isosteric relationship is particularly valuable in drug design, as it allows for the replacement of common structural elements with alternatives that maintain similar spatial arrangements while offering modified physicochemical properties. The compact and rigid nature of the azaspiro[2.3]hexane scaffold provides well-defined exit vectors for substitution, enabling precise spatial positioning of functional groups.
Impact of Geminal Difluorination
The geminal difluoro substitution at the 1-position significantly alters the electronic properties of the azaspiro[2.3]hexane scaffold. Studies on related compounds have demonstrated that such difluorination:
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Decreases the basicity of the amine functionality significantly (ΔpKa = 3.0)
This modification of basicity without substantial alteration of lipophilicity represents a valuable pharmacological tool, as it allows for fine-tuning of important drug-like properties. Reduced basicity can improve membrane permeability and bioavailability in certain contexts, while the maintenance of lipophilicity profiles helps preserve other aspects of pharmaceutical behavior.
Biological and Chemical Applications
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride holds significant potential for various applications in pharmaceutical research and development, particularly as a building block for medicinal chemistry programs.
Current Research Status and Future Directions
The research landscape surrounding 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride and related azaspiro compounds continues to evolve, with several promising directions emerging for future investigation.
Current Research Status
Current research on azaspiro[2.3]hexane derivatives highlights their potential as bioisosteres for common pharmaceutical structural motifs. The unique structural features of these compounds allow them to mimic the spatial arrangement of piperidine and cyclohexane rings while offering different chemical properties, which can be advantageous in drug development.
Specifically, research has demonstrated that:
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Geminal difluorination significantly decreases basicity while having minimal effect on lipophilicity
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Exit vector plot analysis confirms the utility of azaspiro[2.3]hexane scaffolds as isosteric replacements for trans-1,4- and trans-1,3-disubstituted cyclohexanes and piperidines
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Multigram synthesis methodologies have been developed for related 4-azaspiro[2.3]hexane compounds, indicating feasibility for scale-up
Future Research Directions
Several promising research directions can be anticipated for 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride and related compounds:
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Further exploration of the scaffold in medicinal chemistry programs targeting specific therapeutic areas
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Development of advanced synthetic methodologies to access more complex derivatives with additional substitution patterns
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Comprehensive evaluation of pharmacokinetic and pharmacodynamic properties of compounds incorporating this scaffold
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Investigation of the potential for this scaffold to address specific challenges in drug development, such as metabolic stability or central nervous system penetration
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Exploration of novel applications beyond traditional pharmaceuticals, potentially in agrochemicals or materials science
The compact and rigid nature of the azaspiro[2.3]hexane scaffold, combined with the electronic modulation provided by geminal difluorination, suggests significant untapped potential for future applications in drug discovery and development.
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